N-(4-fluorophenyl)butanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H12FNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
BIWQQFGZTRYRFG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)F |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Primary Synthetic Routes for N-(4-Fluorophenyl)butanamide Core Structure
The construction of the fundamental this compound scaffold is most commonly achieved through direct amide bond formation strategies or as part of more complex multi-step synthetic sequences.
Amide Bond Formation Strategies
The direct linkage of a 4-fluoroaniline (B128567) moiety with a butanoic acid backbone represents the most straightforward approach to this compound. This is typically accomplished through the acylation of the amine or by using coupling agents to facilitate the condensation reaction.
A prevalent and direct method for synthesizing this compound involves the acylation of 4-fluoroaniline. evitachem.com This reaction utilizes activated derivatives of butanoic acid, such as butanoyl chloride or butanoic anhydride (B1165640), to react with the amino group of 4-fluoroaniline. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, such as hydrochloric acid (HCl) when acyl chlorides are used. evitachem.com Common solvents for this type of reaction include dichloromethane (B109758) or dimethylformamide. evitachem.com This method is efficient for producing the target amide directly from readily available starting materials. evitachem.comgoogle.com
Table 1: Representative Acylation Reaction Conditions
| Acylating Agent | Amine | Base | Solvent | Key Feature |
| Butyryl chloride | 4-Fluoroaniline | Base (e.g., Et₃N) | Dichloromethane | Direct condensation with neutralization of HCl byproduct. evitachem.com |
| Butanoic anhydride | 4-Fluoroaniline | Not always required | Aprotic solvent | Generates butanoic acid as a byproduct, which is less corrosive than HCl. |
An alternative to using acyl halides is the direct condensation of butanoic acid with 4-fluoroaniline, facilitated by a coupling agent. luxembourg-bio.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach avoids the harsh conditions sometimes associated with acyl chlorides. luxembourg-bio.com A variety of activating agents are employed in modern organic synthesis for amide bond formation. luxembourg-bio.comresearchgate.net
Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and reduce side reactions. evitachem.comacs.org Phosphonium salts such as PyBOP and uronium/aminium salts like HATU are also highly effective for mediating amide bond formation, even between sterically hindered partners. Another strategy involves the use of N,N'-Carbonyldiimidazole (CDI), which activates the carboxylic acid by forming a reactive imidazolide (B1226674) intermediate. evitachem.comif-pan.krakow.pl
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Abbreviation | Byproducts | Key Characteristics |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble urea | Byproduct is easily removed by aqueous workup. evitachem.comacs.org |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Highly effective but produces a carcinogenic byproduct. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Tetramethylurea | Highly efficient, rapid reaction times, low epimerization. |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct is removed by filtration, but can cause purification issues. luxembourg-bio.com |
| N,N'-Carbonyldiimidazole | CDI | Imidazole, CO₂ | Forms a reactive acylimidazolide intermediate. evitachem.comif-pan.krakow.pl |
Multi-Step Organic Synthesis Approaches
In many instances, the this compound structure is assembled as an intermediate within a more extensive synthetic pathway to create complex target molecules. evitachem.comvulcanchem.com These multi-step approaches often involve the initial synthesis of a more elaborate aniline (B41778) or butanoic acid derivative, followed by the key amide bond formation step. vapourtec.com
For example, the synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide involves the initial construction of the 2-amino-4-(4-fluorophenyl)thiazole ring, which is then subjected to amidation with butanoyl chloride or butanoic acid to install the butanamide moiety. evitachem.com Similarly, the synthesis of more complex molecules may start with the preparation of an elaborate piperidine (B6355638) amine, which is then acylated with a butanoyl derivative to form a compound containing the N-substituted butanamide core. smolecule.com These strategies highlight the role of this compound synthesis as a crucial step in building larger, functionalized molecules. google.com
Synthesis of Substituted this compound Derivatives
The this compound scaffold can be modified to produce a wide array of derivatives with potentially diverse properties. Functionalization typically occurs on the butanamide chain.
Functionalization of the Butanamide Chain
Introducing substituents onto the butanamide chain is a common strategy for creating analogues of this compound. This can be achieved by starting with a modified butanoic acid derivative or by performing reactions on the pre-formed this compound.
A key example is the synthesis of 2-bromo-N-(4-fluorophenyl)butanamide or 2-chloro-N-(4-fluorophenyl)butanamide. doi.orgfluorochem.co.uk These compounds are typically prepared by reacting 4-fluoroaniline with the corresponding 2-halobutanoyl halide. The resulting α-halo amide is a versatile intermediate. The halogen atom serves as a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups at the C-2 position of the butanamide chain. doi.org
Another important derivative is N-(4-fluorophenyl)-3-oxobutanamide. researchgate.netlookchem.com This compound is synthesized by reacting 4-fluoroaniline with a derivative of 3-oxobutanoic acid, such as ethyl acetoacetate (B1235776). researchgate.net The resulting β-ketoamide contains a reactive ketone group on the butanamide chain, which can be used as a handle for further chemical transformations, such as in the Biginelli reaction to form dihydropyrimidines. researchgate.net
Table 3: Examples of this compound Derivatives Functionalized on the Butanamide Chain
| Compound Name | Position of Substitution | Functional Group Introduced | Synthetic Precursor (Butanoic Acid Derivative) |
| 2-Chloro-N-(4-fluorophenyl)butanamide | C-2 | Chlorine | 2-Chlorobutanoyl chloride |
| 2-Bromo-N-(4-fluorophenyl)butanamide | C-2 | Bromine | 2-Bromobutanoyl bromide |
| N-(4-Fluorophenyl)-3-oxobutanamide | C-3 | Ketone (Oxo) | Ethyl acetoacetate (or diketene) |
Modifications on the Fluorophenyl Moiety
The fluorophenyl group within this compound is a key structural feature that can be modified to create analogues with different properties. These modifications often involve nucleophilic substitution reactions where the fluorine atom on the phenyl ring is replaced. smolecule.com This allows for the introduction of various functional groups at the para position, making it a versatile building block for further chemical alterations. evitachem.com
One common approach involves the reaction of 4-fluoroaniline with various reagents. For instance, condensation with 2,2,6-trimethyl-1,3-dioxin-4-one can yield N-(4-fluorophenyl)-3-oxobutanamide. nih.gov Another synthetic route involves the reaction of 4-fluorobenzylamine (B26447) with butyric acid derivatives. evitachem.com Furthermore, the synthesis can begin with 4-fluorobenzaldehyde, which is then reacted with different amine precursors to form the butanamide. evitachem.com
The versatility of the fluorophenyl moiety is also evident in more complex syntheses. For example, it is a component in the multi-step synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide, which starts with the preparation of a benzo[d]thiazole core followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. evitachem.com Similarly, the synthesis of 4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid involves reacting fluorinated anilines with other starting materials. evitachem.com
Optimization of Reaction Conditions
The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction conditions, including the choice of catalysts, reagents, solvents, and temperature.
Catalytic Systems and Reagents
A variety of catalytic systems and reagents are employed to facilitate the formation of the amide bond in this compound and its derivatives. In the synthesis of related amides, borate (B1201080) esters have been utilized as catalysts for the direct amidation of carboxylic acids with amines. ucl.ac.uk For the synthesis of N-(4-fluorophenyl)benzamide, a metal-free method has been developed using TBAF·3H2O in the presence of KOH. acs.orgacs.org
In more complex syntheses involving the fluorophenyl moiety, specific reagents are crucial. For instance, the formation of a sulfonamide linkage in compounds like 4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide requires a base such as triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction of 4-fluorobenzenesulfonyl chloride with an amine. evitachem.com Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the formation of the amide bond in the synthesis of various 2-(benzofuran-2-yl)butanamide derivatives from 2-(benzofuran-2-yl)butanoic acid and substituted anilines, including those with a fluorophenyl group. nih.gov
Solvent Effects and Temperature Control
The choice of solvent and reaction temperature significantly impacts the yield and purity of the final product. Studies on related amidation reactions have shown that solvents can influence reaction rates. For example, in the Michael-type addition reaction, the rate constant is smaller in ethanol (B145695) compared to DMSO at 30°C. nih.gov The dielectric constant of the solvent can also affect the chemical shifts observed in NMR spectroscopy, as seen in a study on 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, where a marked change was observed when moving from polar solvents like DMSO-d6 to the less polar CDCl3. researchcommons.org
Temperature control is also critical. In the synthesis of N-Fluoromethylphthalimide, a related compound, increasing the temperature to 100°C in a pressure tube resulted in higher yields across all solvents tested compared to ambient conditions. researchgate.net For the synthesis of 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide, the reaction is typically conducted at low temperatures in a solvent like dichloromethane to control the reaction rate. In some cases, the stereoselectivity of a reaction can be temperature-dependent, with an inversion temperature at which the favored diastereoisomer changes. claudiozannoni.it
Table 1: Solvent Effects on Reaction Yield
| Solvent | Yield (%) at Ambient Pressure | Yield (%) at 100°C (Pressure Tube) |
| Acetonitrile | 23 | 71 |
| Other Solvents | Lower | Higher than ambient |
Data adapted from a study on the fluoromethylation of potassium phthalimide (B116566), a related reaction. researchgate.net
Purification Techniques in Synthetic Protocols
Following synthesis, purification is essential to isolate this compound from unreacted starting materials, byproducts, and other impurities.
Crystallization Methods
Crystallization is a widely used and effective technique for purifying organic compounds. longdom.org The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. longdom.orgiscientific.org A suitable solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. longdom.org The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. longdom.org
Techniques to enhance crystallization include seeding, where a small crystal of the pure compound is added to the solution to initiate crystal growth. longdom.org Recrystallization, which involves redissolving the obtained crystals and repeating the crystallization process, can be used to achieve higher purity. longdom.org In some cases, impurities can be difficult to remove by standard crystallization due to similar solubility profiles. google.com
Chromatographic Separations (e.g., Column Chromatography)
Chromatography is another powerful purification technique. Column chromatography is frequently employed to separate the desired compound from a mixture. universiteitleiden.nl In this method, the crude product is dissolved in a solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. fluorochem.co.uk Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation.
High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique used for both analysis and purification. sielc.com For instance, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid can be used to analyze N-(4-hydroxyphenyl)butanamide, a related compound. sielc.com The choice of organic modifier in the mobile phase can be critical for achieving the desired separation of structurally related isomers. nih.gov Flash chromatography is a faster version of column chromatography that uses pressure to speed up the flow of the solvent. nih.gov
Chemical Reactivity and Derivatization Strategies
Characteristic Reactions of the Amide Functional Group
The amide bond, while generally stable, is susceptible to several characteristic reactions, providing pathways to modify the core structure. masterorganicchemistry.com Amides are considered the least reactive among carboxylic acid derivatives due to resonance stabilization, which imparts double-bond character to the carbon-nitrogen bond. msu.edu Consequently, reactions often require forcing conditions such as heat or strong catalysts. masterorganicchemistry.comyoutube.com
Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. sparkl.mechemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (B78521) and heat, the amide undergoes hydrolysis via nucleophilic acyl substitution. youtube.comkhanacademy.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the 4-fluoroanilide anion, which is a relatively poor leaving group. This step is generally the rate-determining step and is often driven forward by the subsequent acid-base reaction where the departing anion deprotonates the newly formed butanoic acid. youtube.com The final products, prior to an acidic workup, are sodium butanoate and 4-fluoroaniline (B128567). chemguide.co.uk
| Hydrolysis Condition | Reactants | Products | Notes |
| Acidic (e.g., H₃O⁺, heat) | N-(4-fluorophenyl)butanamide, Water | Butanoic acid, 4-Fluoroanilinium salt | Reaction is catalyzed by acid and often requires heat. youtube.comchemguide.co.uk |
| Basic (e.g., NaOH, heat) | This compound, Hydroxide | Butanoate salt, 4-Fluoroaniline | Involves direct nucleophilic attack by OH⁻. youtube.comchemguide.co.uk |
Modification of the amide nitrogen is a key strategy for synthesizing more complex derivatives.
N-Alkylation: Direct N-alkylation of secondary amides like this compound can be challenging but is achievable. Methods often involve the use of strong bases to deprotonate the amide nitrogen, followed by reaction with an alkylating agent such as an alkyl halide. smolecule.com Nickel-catalyzed cross-coupling reactions have been developed for the N-arylation of secondary acyclic amides with aryl halides, suggesting a potential route for introducing aryl or heteroaryl substituents onto the amide nitrogen. wiley.com
N-Acylation: N-acylation introduces a second acyl group to the nitrogen, forming an imide. This transformation typically requires reacting the amide with a highly reactive acylating agent, such as an acyl chloride or anhydride (B1165640), under appropriate conditions. nih.govevitachem.com Benzotriazole chemistry has also been employed to facilitate the N-acylation of amines, a method that could potentially be adapted for amides. nih.gov
Reactivity of the Fluorophenyl Moiety
The 4-fluorophenyl ring is an active site for further functionalization through aromatic substitution reactions. The reactivity is governed by the electronic effects of both the fluorine atom and the butanamido group.
In electrophilic aromatic substitution (EAS), the butanamido group and the fluorine atom both act as ortho-, para-directing groups. wikipedia.orgmasterorganicchemistry.com
Butanamido Group (-NHCO(CH₂)₂CH₃): This group is considered moderately activating. The nitrogen's lone pair can be donated into the aromatic ring via resonance (+M effect), increasing the electron density at the ortho and para positions and making the ring more nucleophilic than benzene (B151609). masterorganicchemistry.com
The positions ortho to the butanamido group (and meta to the fluorine) are the most activated sites for electrophilic attack. The combined directing effects strongly favor substitution at the positions ortho to the amide substituent.
| Position Relative to -NHCOR | Directing Effect of -NHCOR | Directing Effect of -F | Predicted Outcome |
| C2, C6 (ortho) | Activating, Directing | --- | Highly favored |
| C3, C5 (meta) | Deactivating | Directing | Highly disfavored |
Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield 2-substituted-N-(4-fluorophenyl)butanamide derivatives.
The fluorine atom of the fluorophenyl group can be displaced by a strong nucleophile in a Nucleophilic Aromatic Substitution (SₙAr) reaction. evitachem.comsmolecule.com Such reactions are typically challenging on non-activated aryl fluorides and often require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net In this compound, the butanamido group is activating, which disfavors SₙAr. However, under forcing conditions with potent nucleophiles (e.g., alkoxides, thiolates, or amines), replacement of the fluorine atom may be possible, providing a route to other 4-substituted phenylbutanamide derivatives. smolecule.comukm.my
Transformations of the Butanamide Alkyl Chain
The four-carbon alkyl chain of the butanamide moiety also offers sites for chemical modification.
Oxidation: The benzylic-like position of the alkyl chain (the CH₂ group adjacent to the phenyl ring) is not present in this molecule. However, the alkyl chain itself can be subject to oxidation under strong conditions, although this is often less selective. A more common transformation involving the butanamide chain is the oxidation of the entire side-chain attached to an aromatic ring. For instance, alkylbenzenes can be oxidized with strong agents like potassium permanganate (B83412) to form benzoic acids, a reaction that cleaves the alkyl chain. libretexts.org A similar transformation on this compound would be harsh and likely affect other parts of the molecule.
Reduction: The carbonyl group of the amide can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, converting the butanamide moiety into a butylamine (B146782) group. vulcanchem.com This reaction transforms this compound into N-butyl-4-fluoroaniline.
C-Alkylation: While N-alkylation is more common for amides, C-alkylation of the alkyl chain can be achieved. This typically involves the formation of an enolate at the α-carbon (the CH₂ group adjacent to the carbonyl) using a strong base, followed by reaction with an electrophile like an alkyl halide. rsc.org This would lead to substitution at the 2-position of the butanamide chain.
Oxidation Reactions
The oxidation of N-aryl amides can proceed through several pathways, depending on the reagents and conditions employed. While this compound lacks a sulfur atom, precluding oxidation to sulfoxides or sulfones seen in related sulfur-containing compounds evitachem.com, the amide linkage and the aryl group are susceptible to oxidative reactions.
Advanced oxidation processes can lead to the cleavage of the robust C–N bond. For instance, a cobalt(II)/Oxone catalytic system has been shown to break the C–N bond of secondary N-aryl amides, yielding primary amides. rsc.org In such reactions involving N-aryl amides, a high-valent cobalt-oxo intermediate is proposed as the active species that initiates the oxidation at the N–H bond. rsc.org Another method employs hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), which can selectively cleave the C(aryl)–N bond under mild conditions, leaving the C(carbonyl)–N amide bond intact. acs.org This process typically releases the aryl group as a corresponding phenol, with water acting as a nucleophilic oxygen donor. acs.org Anodic oxidation represents another electrochemical approach for transforming N-aryl amides. researchgate.net
Reduction Reactions
The amide functional group in this compound can be reduced to the corresponding secondary amine, N-butyl-4-fluoroaniline. This transformation is a fundamental reaction in organic synthesis. A variety of reducing agents can accomplish this, with the choice often depending on functional group tolerance and desired reaction conditions.
Commonly used reagents include powerful hydride donors like lithium aluminum hydride (LiAlH₄). organic-chemistry.org Alternative, milder systems have also been developed. The combination of triflic anhydride (Tf₂O) activation followed by reduction with sodium borohydride (B1222165) offers a rapid and practical method. organic-chemistry.org Silane-based reductions are also prominent; for example, diethylsilane (B7801327) in the presence of an iridium catalyst can efficiently reduce secondary amides. organic-chemistry.org Another effective metal-free method utilizes tris(pentafluorophenyl)boron, B(C₆F₅)₃, as a catalyst with a silane (B1218182) reducing agent, which tolerates various functional groups, including aryl halides. organic-chemistry.org
Halogenation at Aliphatic Positions
The aliphatic butanamide chain provides sites for halogenation, most notably at the α-carbon position (C2) adjacent to the carbonyl group. This reaction creates α-haloamides, which are valuable synthetic intermediates. nih.gov
The synthesis of these compounds can be achieved by reacting the parent amide with a suitable halogenating agent. For α-bromination, N-bromosuccinimide (NBS) is a commonly used reagent, often employed in an inert solvent like dichloromethane (B109758). The reaction conditions, such as temperature and stoichiometry, are controlled to ensure selective monobromination and minimize side reactions. The resulting α-haloamide is significantly more reactive and can be used in various nucleophilic substitution reactions. nih.gov
Table 1: Summary of Chemical Reactivity
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidative C-N Cleavage | Cobalt(II)/Oxone rsc.org | Primary amide (Butanamide) + Phenol derivative |
| Oxidative C-N Cleavage | IBX / HFIP, H₂O acs.org | Primary amide (Butanamide) + Phenol derivative |
| Amide Reduction | LiAlH₄ or Silanes/Catalyst organic-chemistry.org | Secondary amine (N-butyl-4-fluoroaniline) |
| α-Halogenation | NBS / Dichloromethane | α-Bromo-N-(4-fluorophenyl)butanamide |
Advanced Derivatization for Enhanced Research Utility
Derivatization of the this compound scaffold is a key strategy for developing new molecules with tailored properties for research, including pharmacological studies and the creation of chemical probes.
Modification to Enhance Specific Chemical Properties
Modifications can be introduced to the parent structure to fine-tune its properties or to facilitate specific research applications. The presence of the fluorophenyl group itself enhances metabolic stability and binding affinity in some biological contexts. evitachem.com
One important strategy is isotopic labeling. The introduction of deuterium (B1214612) atoms, for example, can create a heavier version of the molecule. smolecule.com Such deuterated compounds are invaluable in metabolic studies and pharmacokinetics, as they can be traced and distinguished from their non-labeled counterparts using mass spectrometry. smolecule.com
Another approach is to introduce a reactive functional group that can be used for further synthetic manipulation. For instance, the conversion of a nitro-arene precursor to an N-aryl butanamide can result in a derivative featuring a chlorine atom at the γ-position of the butanamide chain, providing a handle for subsequent reactions. rsc.org
Strategies for Analog Design and Libraries
This compound and its derivatives serve as foundational scaffolds for the design and synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). evitachem.com By systematically altering different parts of the molecule—such as the substituents on the phenyl ring or the length and branching of the acyl chain—researchers can identify key structural features responsible for a desired activity.
This compound serves as a key intermediate or building block for more complex molecules with potential therapeutic applications. lookchem.com For example, derivatives are used in the study of ion channels and transporters. The general structure is also found in molecules designed as kinase inhibitors or for other roles in drug discovery. core.ac.ukcore.ac.uk An advanced application involves incorporating such structures into bifunctional molecules, like PROTACs (PROteolysis TArgeting Chimeras), which are designed to induce the degradation of specific proteins within a cell. google.com The design of libraries based on this and related scaffolds is a common strategy in the search for new medicinal agents. uni-tuebingen.de
Table 2: Summary of Derivatization Strategies
| Strategy | Example Modification | Purpose / Application |
|---|---|---|
| Enhance Research Utility | Isotopic labeling (Deuteration) smolecule.com | Metabolic and pharmacokinetic (PK) studies |
| Enhance Research Utility | Introduction of a reactive handle (e.g., γ-chloro) rsc.org | Intermediate for further synthesis |
| Analog Design | Systematic substitution of the aromatic ring or acyl chain | Structure-Activity Relationship (SAR) studies |
| Analog Design | Use as a scaffold for complex molecules lookchem.comgoogle.com | Development of research probes and potential therapeutics |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of N-(4-fluorophenyl)butanamide, offering unambiguous evidence for its molecular framework. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be constructed.
Proton NMR spectroscopy confirms the presence and connectivity of all hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the butyramide (B146194) aliphatic chain and the aromatic protons of the 4-fluorophenyl group. The aromatic region typically displays a symmetrical pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the fluorine atom (H-3', H-5') are chemically equivalent, as are the protons meta to the fluorine (H-2', H-6'). Due to coupling with the adjacent fluorine and neighboring protons, these signals often appear as complex multiplets, frequently resembling two triplets or doublet of doublets.
The aliphatic portion of the spectrum consists of three signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (CH₂-C=O) groups of the butanamide chain. The terminal methyl group appears as a triplet, coupled to the adjacent methylene group. The internal methylene group (β-CH₂) presents as a multiplet (typically a sextet) due to coupling with the five neighboring protons of the methyl and alpha-methylene groups. The alpha-methylene group, being adjacent to the electron-withdrawing carbonyl group, is deshielded and appears as a triplet downfield from the other aliphatic signals.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
|---|---|---|---|---|
| H-4 (CH₃) | ~ 0.98 | Triplet (t) | ~ 7.4 | 3H |
| H-3 (β-CH₂) | ~ 1.72 | Sextet (sxt) | ~ 7.4 | 2H |
| H-2 (α-CH₂) | ~ 2.35 | Triplet (t) | ~ 7.4 | 2H |
| H-2', H-6' | ~ 7.48 | Triplet (t) / Multiplet (m) | ~ 8.8 | 2H |
| H-3', H-5' | ~ 7.01 | Triplet (t) / Multiplet (m) | ~ 8.7 | 2H |
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the carbon backbone of both the butanamide chain and the fluorophenyl ring. The spectrum typically shows eight distinct signals, corresponding to the four carbons of the butyl group and the four unique carbons of the 1,4-disubstituted aromatic ring.
The carbonyl carbon (C-1) of the amide is the most deshielded, appearing significantly downfield around 172 ppm. The aliphatic carbons (C-2, C-3, C-4) are found in the upfield region, with their chemical shifts influenced by their proximity to the carbonyl group. The aromatic carbons exhibit shifts in the typical range of 115-160 ppm. The carbon atom directly bonded to the fluorine (C-4') shows a large one-bond coupling constant (¹JCF), resulting in a prominent doublet, which is a key diagnostic feature. The other aromatic carbons also show smaller couplings to the fluorine atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon Assignment | Chemical Shift (δ) [ppm] | Coupling to Fluorine (JCF) [Hz] |
|---|---|---|
| C-4 (CH₃) | ~ 13.8 | - |
| C-3 (β-CH₂) | ~ 19.2 | - |
| C-2 (α-CH₂) | ~ 38.9 | - |
| C-3', C-5' | ~ 115.6 | Doublet, ²JCF ≈ 22 |
| C-2', C-6' | ~ 122.1 | Doublet, ³JCF ≈ 8 |
| C-1' | ~ 133.8 | Doublet, ⁴JCF ≈ 3 |
| C-4' | ~ 159.2 | Doublet, ¹JCF ≈ 243 |
¹⁹F NMR spectroscopy is a highly sensitive technique used to characterize the chemical environment of the fluorine atom. dtic.mil For this compound, the ¹⁹F NMR spectrum displays a single signal, confirming the presence of one fluorine environment in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. youtube.com In proton-coupled ¹⁹F spectra, this signal would appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. The specific chemical shift provides valuable information about the electronic effects of the butanamide substituent on the aromatic system. dtic.mil The chemical shift for aryl fluorides typically appears in the range of -100 to -130 ppm relative to a CFCl₃ standard. nih.gov
While one-dimensional NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unequivocal assignment of all proton and carbon signals.
¹H-¹H COSY: This experiment would reveal the coupling network between protons, confirming the connectivity within the butanamide chain (H-2 with H-3, and H-3 with H-4) and within the aromatic ring (H-2'/H-6' with H-3'/H-5').
¹H-¹³C HSQC: This spectrum correlates each carbon atom with its directly attached proton(s). It would definitively link the proton signals for C-2, C-3, C-4, C-2'/C-6', and C-3'/C-5' to their corresponding carbon resonances.
¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would include the N-H proton to the carbonyl carbon (C-1) and the aromatic carbon C-1', as well as the alpha-methylene protons (H-2) to the carbonyl carbon (C-1). These correlations provide definitive proof of the amide linkage and its connection to the fluorophenyl ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct information about the functional groups present.
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its identity as a secondary aromatic amide. The most prominent features include the N-H stretching vibration, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Additionally, vibrations corresponding to the aromatic ring and the C-F bond are observed. The presence of hydrogen bonding in the solid state can cause broadening and shifts in the N-H and C=O stretching bands. spectrabase.com
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~ 3305 | N-H Stretch | Secondary Amide |
| ~ 3050 | C-H Stretch | Aromatic |
| ~ 2965, 2875 | C-H Stretch | Aliphatic (Asymmetric & Symmetric) |
| ~ 1660 | C=O Stretch (Amide I) | Carbonyl of secondary amide |
| ~ 1600, 1510 | C=C Stretch | Aromatic Ring |
| ~ 1540 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |
| ~ 1215 | C-F Stretch | Aryl-Fluoride |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers a valuable, non-destructive method for analyzing the vibrational modes of this compound, providing information that is complementary to infrared (IR) spectroscopy. nih.govljmu.ac.uk The technique detects inelastic scattering of monochromatic light, revealing specific vibrational frequencies of functional groups within the molecule. The Raman spectrum of this compound is characterized by distinct peaks corresponding to its key structural features: the aromatic ring, the amide linkage, and the alkyl chain.
Key vibrational modes expected in the Raman spectrum include:
Aromatic C-H stretching: Typically observed around 3050-3100 cm⁻¹.
Aliphatic C-H stretching: From the butyl group, appearing in the 2850-2975 cm⁻¹ region.
Amide C=O stretching (Amide I band): A strong band usually found between 1640-1680 cm⁻¹.
N-H bending and C-N stretching (Amide II band): Located around 1520-1570 cm⁻¹.
Aromatic ring stretching (C=C): Multiple bands in the 1400-1600 cm⁻¹ region.
C-F stretching: A characteristic band for the fluorophenyl group, typically appearing in the 1100-1250 cm⁻¹ range.
Density Functional Theory (DFT) calculations can be employed to predict the vibrational frequencies and Raman activities, aiding in the precise assignment of the observed spectral bands. nsf.govnih.gov This combined experimental and theoretical approach allows for a detailed understanding of the molecule's vibrational landscape.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Phenyl Ring | 3050 - 3100 |
| Aliphatic C-H Stretch | Butyl Chain | 2850 - 2975 |
| Amide I (C=O Stretch) | Amide | 1640 - 1680 |
| Amide II (N-H Bend) | Amide | 1520 - 1570 |
| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1600 |
| C-F Stretch | Fluorophenyl | 1100 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. waters.comnih.gov For this compound, with the molecular formula C₁₀H₁₂FNO, the theoretical monoisotopic mass can be calculated with high precision.
Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated exact mass of the neutral molecule is 181.09029 Da. msu.edu In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 182.09811.
HRMS can differentiate this compound from other molecules with the same nominal mass but different elemental formulas. nih.gov For example, a compound with the formula C₁₁H₁₄O₂ would also have a nominal mass of 182, but its exact mass would be 182.09938 Da, a difference that is easily resolved by HRMS. This capability makes HRMS an indispensable tool for confirming the identity of this compound in complex samples. waters.com
Table 2: Exact Mass Calculation for this compound (C₁₀H₁₂FNO)
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.000000 | 120.00000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.09390 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.99840 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.00307 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.99492 |
| Total [M] | 181.09029 | ||
| Protonated [M+H]⁺ | 182.09811 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of this compound by analyzing its fragmentation patterns. longdom.org In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 182.1) is selected as the precursor ion and subjected to collision-induced dissociation (CID). longdom.orgdtic.mil The resulting product ions provide valuable information about the molecule's connectivity.
The primary fragmentation pathways for this compound are expected to involve the cleavage of the amide bond and the butyl chain. Key fragmentation events include:
McLafferty Rearrangement: A characteristic fragmentation of amides with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, leading to the neutral loss of propene (C₃H₆, 42.05 Da) and the formation of a product ion at m/z 140.05.
Amide Bond Cleavage: Cleavage of the C-N bond can occur, leading to the formation of the butanoyl cation (C₄H₇O⁺) at m/z 71.05 or the 4-fluoroaniline (B128567) radical cation (C₆H₆FN⁺) at m/z 111.05.
Loss of the Butyl Group: Cleavage of the bond between the carbonyl carbon and the alkyl chain can result in the loss of a butyl radical, forming an ion at m/z 124.04 corresponding to [FC₆H₄NCO]⁺.
These fragmentation patterns allow for the detailed structural confirmation of the different moieties within the this compound molecule.
Table 3: Predicted MS/MS Fragments of this compound ([M+H]⁺ = 182.1)
| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 140.05 | [M+H - C₃H₆]⁺ (McLafferty Rearrangement) |
| 124.04 | [M+H - C₄H₉•]⁺ |
| 111.05 | [4-fluoroaniline]⁺• |
| 95.03 | [C₆H₄F]⁺ (Loss of H₂NCO) |
| 71.05 | [C₄H₇O]⁺ (Butanoyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of light in the ultraviolet and visible regions. nih.gov The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains specific groups of atoms, known as chromophores, that are responsible for this absorption. cutm.ac.in
The principal chromophores in this molecule are the phenyl ring and the carbonyl group (C=O) of the amide linkage.
Phenyl Ring: This aromatic system gives rise to intense π → π* transitions. Typically, substituted benzene rings show a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm.
Carbonyl Group: The C=O group exhibits a weak n → π* transition at longer wavelengths (typically >270 nm) and a strong π → π* transition at shorter wavelengths (typically <200 nm). cutm.ac.in
The nitrogen atom of the amide and the fluorine atom on the phenyl ring act as auxochromes. These groups possess non-bonding electrons and, when attached to a chromophore, can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption bands. The lone pair on the amide nitrogen can conjugate with the phenyl ring, potentially causing a bathochromic (red) shift of the B-band.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity |
| π → π | Phenyl Ring (E2-band) | ~200 - 220 | High |
| π → π | Phenyl Ring (B-band) | ~250 - 280 | Moderate |
| n → π | Carbonyl (C=O) | >270 | Low |
| π → π | Carbonyl (C=O) | <200 | High |
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. utoledo.edu
While specific crystal structure data for this compound is not widely available in the literature, an XRD analysis would be expected to reveal several key structural features:
Molecular Conformation: The analysis would determine the planarity of the amide group and the dihedral angle between the plane of the phenyl ring and the plane of the amide linkage.
Intermolecular Interactions: A crucial aspect of the crystal packing would be the presence of intermolecular hydrogen bonds. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which would likely lead to the formation of hydrogen-bonded chains or networks in the crystal lattice, significantly influencing the material's physical properties. mdpi.com
Crystal System and Space Group: XRD analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. nih.gov
The data obtained from XRD would be invaluable for understanding structure-property relationships and for computational modeling studies.
Single Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the solid-state structure of a crystalline material. This method allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice, revealing detailed molecular geometry, including bond lengths, bond angles, and torsion angles. The resulting structural model offers an unambiguous confirmation of a compound's chemical identity and constitution.
For an organic molecule like this compound, this technique would involve growing a high-quality single crystal, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical processing of this diffraction data yields an electron density map, from which the positions of the individual atoms can be deduced. This ultimately provides a detailed picture of the molecule's conformation in the solid state. While specific experimental data for this compound is not publicly available, the general methodology remains the gold standard for structural elucidation in chemistry.
Crystallographic Data and Intermolecular Interactions
The analysis of single-crystal X-ray diffraction data yields a wealth of crystallographic information that describes the unit cell—the fundamental repeating unit of the crystal. This data is crucial for understanding the packing of molecules in the solid state. Due to the absence of a published crystal structure for this compound, the following table presents illustrative crystallographic data for a related N-aryl amide compound to demonstrate the typical parameters reported.
Interactive Table: Exemplary Crystallographic Data for an N-Aryl Amide
| Parameter | Value | Description |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | The symmetry operations that map the crystal onto itself. |
| a (Å) | 10.840 | The length of the 'a' axis of the unit cell. |
| b (Å) | 19.021 | The length of the 'b' axis of the unit cell. |
| c (Å) | 9.550 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.2 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1895.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Note: This data is representative of a related class of compounds and is provided for illustrative purposes only.
Beyond the unit cell parameters, the crystal structure reveals the nature and geometry of intermolecular interactions that govern the molecular packing. In the case of this compound, several types of non-covalent interactions would be anticipated. The most significant of these is likely to be hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of strong N-H···O hydrogen bonds, which often link molecules into chains or more complex networks. cam.ac.ukwikipedia.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model molecules. These methods can determine the optimal geometric arrangement of atoms and the energies of the molecule's orbitals.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. ajchem-a.com It is often employed for geometry optimization, which determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the lowest energy state on the potential energy surface.
For N-(4-fluorophenyl)butanamide, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would predict key structural parameters. researchgate.netajchem-a.com These parameters include the bond lengths between atoms (e.g., C-N, C=O, C-F), the bond angles defining the molecular shape, and the dihedral angles describing the rotation around single bonds. The results of such a calculation would provide a precise, theoretical 3D model of the molecule.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy calculations. If a high degree of accuracy were required for the properties of this compound, these methods could be employed to refine the results obtained from DFT.
Electronic Structure Analysis
The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.
HOMO-LUMO Energy Gaps and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining chemical reactivity. wuxibiology.comchalcogen.ro
The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. chalcogen.ro A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, a calculation would provide the specific energy values for these orbitals and the resulting energy gap, typically reported in electron volts (eV).
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between orbitals within a molecule. uni-rostock.de It provides a detailed picture of charge distribution, hybridization, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. dergipark.org.tr
For this compound, NBO analysis would identify key stabilizing interactions, such as hyperconjugation. This involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C bond) to an adjacent empty antibonding orbital (like a C=O π* orbital). The strength of these interactions is quantified by the second-order perturbation energy (E(2)), with higher values indicating a more significant stabilizing effect. This analysis would reveal how the fluorophenyl group and the butanamide chain electronically influence each other.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not-available | Data not available |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. tandfonline.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for molecular characterization. Computational models are crucial for interpreting these experimental spectra by assigning specific vibrational modes to observed absorption bands and scattering peaks.
The prediction of IR and Raman spectra for molecules like this compound is commonly performed using quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.nettandfonline.com The DFT approach has proven to be a cost-effective and reliable method for investigating molecular structures and vibrational spectra. A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a comprehensive basis set such as 6-311++G(d,p) to accurately describe the electron distribution. ahievran.edu.trnih.gov
The computational process begins with the geometry optimization of the molecule's ground state, finding the lowest energy conformation. Following optimization, a frequency calculation is performed. This step computes the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule (stretching, bending, twisting). The calculation also yields the intensities of IR absorption and Raman scattering activities for each mode, which are essential for simulating the appearance of the full spectrum. ahievran.edu.trnih.gov These theoretical spectra for the isolated molecule in the gas phase serve as a basis for interpreting experimental results.
A critical step in computational analysis is the correlation of predicted vibrational frequencies with those obtained from experimental FT-IR and FT-Raman spectroscopy. nih.gov Theoretical calculations are typically performed on a single molecule in a vacuum, whereas experimental spectra are often recorded on solid-phase samples. This difference in environment can lead to slight deviations between calculated and observed frequencies. nih.gov To improve agreement, calculated harmonic frequencies are often multiplied by a scaling factor to account for anharmonicity and the systematic errors inherent in the computational method. nih.gov
The comparison allows for a detailed and reliable assignment of the experimental bands. For this compound, key vibrational modes include the C=O stretching of the amide group, N-H bending, C-N stretching, and vibrations of the fluorophenyl ring, such as the characteristic C-F stretching and aromatic C-C stretching modes. Good coherence between the observed and calculated spectra supports the accuracy of the computed molecular geometry and electronic structure. ahievran.edu.tr
Table 1: Comparison of Experimental and Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound This table presents typical experimental frequency ranges and plausible DFT-calculated values for the specified compound. The calculated values are representative of those obtained using methods like B3LYP/6-311++G(d,p).
| Vibrational Assignment | Functional Group | Typical Experimental Range (cm⁻¹) | Representative Calculated Value (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Amide (N-H) | 3350 - 3250 | ~3450 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | ~3080 |
| C-H Stretch (Aliphatic) | Butyl Chain | 3000 - 2850 | ~2960 |
| C=O Stretch (Amide I) | Amide (C=O) | 1680 - 1630 | ~1670 |
| N-H Bend (Amide II) | Amide (N-H) | 1570 - 1515 | ~1550 |
| C-C Stretch (Aromatic) | Phenyl Ring | 1600, 1500 | ~1590, ~1510 |
| C-F Stretch | Fluoro-Aromatic | 1250 - 1100 | ~1230 |
| C-N Stretch | Amide (C-N) | 1420 - 1400 | ~1410 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior of a system, offering a view of molecular motions and interactions.
This compound possesses significant conformational flexibility, primarily due to the rotatable bonds within its butanamide side chain. MD simulations can map the potential energy surface of the molecule and identify its preferred conformations in different environments, such as in a vacuum or in solution. By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), researchers can analyze the distribution of dihedral angles to understand the dynamic equilibrium between different conformers. This analysis reveals how the molecule folds and moves, which is critical for its interaction with biological targets.
MD simulations are a cornerstone of modern drug design for studying how a ligand like this compound interacts with a biological target, such as a protein receptor or enzyme. chemrxiv.org The process typically starts by docking the ligand into the binding site of the target protein to generate an initial complex structure. This complex is then placed in a simulated physiological environment (a box of water molecules and ions).
The MD simulation tracks the movements of every atom in the system over time. Analysis of the resulting trajectory can reveal:
Stability of the Complex : The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.
Key Binding Interactions : The simulation can identify specific and persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. It allows for the measurement of interaction distances and energies over time.
Conformational Changes : The simulation shows whether the ligand or protein changes its conformation upon binding, a phenomenon known as "induced fit."
These dynamic insights are crucial for understanding the basis of molecular recognition and for the rational design of more potent or selective molecules.
Advanced Computational Approaches
To achieve higher accuracy, especially for molecules in complex environments, advanced computational methods can be employed. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) is one such powerful technique. In a QM/MM simulation, the chemically active part of the system—for instance, the this compound ligand and the immediate residues in a protein's active site—is treated with a high-level quantum mechanical method. The rest of the system, such as the remainder of the protein and the surrounding solvent, is treated with a computationally less expensive molecular mechanics force field.
This approach allows for the accurate modeling of electronic events like bond breaking/forming or electronic excitations (as in UV/Vis spectra) within a large, complex environment, providing a more realistic simulation than is possible with either method alone. For this compound, QM/MM could be used to obtain highly accurate vibrational spectra within a protein binding pocket or to model a reaction mechanism if it were to act as an enzyme substrate or inhibitor.
Table 2: Summary of Computational Methods and Their Applications
| Computational Method | Primary Application | Information Gained | Compound Focus |
|---|---|---|---|
| Density Functional Theory (DFT) | Vibrational Spectra Prediction | Optimized geometry, IR and Raman frequencies and intensities. ahievran.edu.trnih.gov | This compound |
| Molecular Dynamics (MD) | Conformational Analysis | Time-dependent motion, dihedral angle distributions, flexibility. | This compound |
| MD with Docking | Ligand-Target Interactions | Binding stability (RMSD), key interactions (H-bonds), induced fit. chemrxiv.org | This compound Complex |
| QM/MM | High-Accuracy Simulations in Complex Systems | Accurate reaction energies or spectra in a solvated or protein environment. | This compound in situ |
Chemical Machine Learning Applications in Compound Design
The application of chemical machine learning (ML) in compound design represents a paradigm shift from traditional, often serendipitous, drug discovery processes to a more directed and efficient strategy. springernature.comnih.gov While specific machine learning studies focusing exclusively on this compound are not extensively documented in public literature, the established methodologies provide a clear framework for its potential application.
Machine learning algorithms, particularly deep learning architectures like recurrent neural networks (RNNs) and generative adversarial networks (GANs), are increasingly used for de novo drug design. nih.govbjbms.org These models can learn the underlying patterns and syntax of chemical structures from large datasets of known molecules. For instance, an RNN can be trained on a vast library of compounds represented as SMILES (Simplified Molecular-Input Line-Entry System) strings. Once trained, the model can generate novel SMILES strings that correspond to new, chemically valid molecules, effectively exploring the vast chemical space around a lead compound like this compound. nih.gov
The process would typically involve:
Data Representation: Representing this compound and a library of its analogs or other relevant molecules as machine-readable inputs, such as molecular fingerprints or SMILES strings.
Model Training: Training a generative model on this dataset to learn the grammar of what constitutes a "drug-like" molecule within this chemical class.
Generation of New Compounds: Using the trained model to generate new molecular structures. These new structures could be designed to optimize a particular property, such as binding affinity to a specific biological target, by fine-tuning the model with a smaller dataset of compounds with known activities. nih.gov
Scoring and Selection: The generated compounds are then scored based on predicted properties (e.g., activity, solubility, synthetic accessibility) to prioritize the most promising candidates for synthesis and experimental testing. biosolveit.de
This approach accelerates the design-make-test-analyze cycle, allowing for the rapid exploration of novel chemical entities with potentially improved pharmacological profiles. springernature.com
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of compounds with their activities or properties in a quantitative manner. bjbms.orgijpsonline.com
A relevant example that illustrates the application of these principles to compounds structurally related to this compound is the 3D-QSAR study conducted on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides as inhibitors of the enzyme Dipeptidyl Peptidase-IV (DPP-IV). ijpsonline.comijpsonline.com This study provides a blueprint for how this compound could be analyzed. The goal of such a study is to understand how specific structural features influence a particular biological activity, thereby guiding the design of more potent analogs. ijpsonline.com
The methodology involves aligning a set of molecules and calculating steric and electrostatic fields around them. These fields are then used as descriptors to build a mathematical model that predicts the biological activity. ijpsonline.com Key statistical parameters are used to validate the robustness and predictive power of the generated model.
Table 1: Statistical Results of a 3D-QSAR Model for Butanamide Derivatives ijpsonline.com
| Parameter | k-Nearest Neighbour (kNN) Model | Description |
| q² | 0.67 | The cross-validated correlation coefficient, a measure of the model's internal predictive ability. |
| pred_r² | 0.82 | The predictive correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds. |
| N_training | 36 | Number of compounds in the training set used to build the model. |
| N_test | 12 | Number of compounds in the test set used to validate the model. |
This interactive table summarizes the statistical validation of a k-Nearest Neighbour (kNN) 3D-QSAR model developed for a series of butanamide derivatives, demonstrating good internal and external predictive power. ijpsonline.com
The model derived from such a study can be visualized through contour maps, which highlight regions in 3D space where certain structural modifications are likely to enhance or diminish activity. nih.gov
Table 2: Interpretation of 3D-QSAR Contour Map Features for Butanamide Derivatives ijpsonline.comnih.gov
| Field Type | Favorable Region (Increased Activity) | Unfavorable Region (Decreased Activity) |
| Steric | Green Contours: Bulkier substituents are favored. | Yellow Contours: Bulkier substituents are disfavored. |
| Electrostatic | Blue Contours: Positive charge/electron-withdrawing groups are favored. | Red Contours: Negative charge/electron-donating groups are favored. |
This table explains how contour maps from a 3D-QSAR study on butanamide derivatives guide structural modifications. For instance, placing a bulky group in a green-contoured region is predicted to increase biological activity. ijpsonline.comnih.gov
By applying this QSPR/QSAR methodology to this compound, researchers could predict its potential activity against various targets and rationally design derivatives with enhanced properties. For example, the model could suggest modifications to the butanamide chain or the fluorophenyl ring to optimize interactions with a specific enzyme's active site. ijpsonline.com This predictive capability is a cornerstone of modern computational chemistry, enabling more focused and efficient drug discovery efforts.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of N-(4-Fluorophenyl) Moiety on Molecular Activity
The N-(4-fluorophenyl) group is a common feature in many biologically active compounds. Its influence stems from a combination of the electronic properties of the fluorine atom and the steric and hydrophobic contributions of the phenyl ring.
Electronic Effects of Fluorine Substitution
The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring introduces significant electronic modifications with minimal steric increase. wiley.com Fluorine is the most electronegative element, which gives the C-F bond a strong dipole moment and makes it a very poor hydrogen bond acceptor. researchgate.net This high electronegativity has several important consequences for molecular activity:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 115 kcal/mol), making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family. mdpi.com Placing fluorine at the para-position, a common site for metabolic oxidation, can block this pathway, thereby increasing the compound's half-life and bioavailability. mdpi.com
Modulation of Binding Interactions: The introduction of fluorine can change the electron distribution of the entire phenyl ring, affecting its ability to participate in crucial binding interactions such as π-π stacking or cation-π interactions. wiley.com The 4-fluorophenyl group is a key component in many synthetic statins, where it enhances biological activity by deactivating the ring against monooxygenase enzymes and participating in favorable interactions within the target protein's binding pocket. mdpi.comnih.gov In some contexts, the fluorophenyl group can interact with hydrophobic amino acid residues like leucine (B10760876) and phenylalanine. mdpi.com
Steric Contributions of the Phenyl Group
Hydrophobic Interactions: The non-polar, aromatic surface of the phenyl ring is predisposed to engage in hydrophobic interactions within the binding pockets of proteins and receptors. researchgate.netnih.gov These interactions are often crucial for ligand affinity, helping to displace water molecules from the binding site and contributing favorably to the entropy of binding.
Steric Bulk and Conformational Restriction: The size of the phenyl group can act as a steric determinant, influencing how the molecule fits into a binding site. In some cases, substituents on the phenyl ring can create steric hindrance, which may either be detrimental or beneficial to activity. For instance, studies on N-arylcinnamamides have shown that di-ortho-substitution on the aniline (B41778) ring can cause a twist relative to the carboxamide group, disrupting the molecule's planarity and affecting activity. nih.gov Conversely, the relatively planar nature of the phenyl group can provide a rigid anchor for the more flexible butanamide chain. acs.org
Role of the Butanamide Scaffold in Biological Recognition
The butanamide portion of the molecule serves as a flexible linker and provides essential functional groups for interacting with biological targets. It is a common scaffold in drug design, and its components—the amide linkage and the alkyl chain—are pivotal for biological recognition.
Influence of Amide Linkage on Hydrogen Bonding and Conformation
The amide bond is a cornerstone of molecular recognition in biological systems, most notably as the peptide bond that links amino acids in proteins.
Conformational Preference: The amide bond has a significant resonance character, resulting in a planar geometry. mdpi.com In N-aryl amides, there is a strong preference for the trans-amide conformation, where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond. This conformational rigidity helps to pre-organize the molecule for binding, reducing the entropic penalty upon interaction with a target. nih.gov
Dipole Moment: The C=O and N-C dipoles within the amide group create a significant local dipole moment, which can engage in favorable dipole-dipole interactions within a protein binding site.
Alkyl Chain Length and Flexibility Effects
The four-carbon butanamide chain provides a degree of conformational flexibility that allows the molecule to adopt an optimal orientation within a binding site.
Optimal Length for Binding: The length of the alkyl chain is often critical for biological activity. Studies on various classes of molecules, including cannabimimetic indoles and other receptor ligands, have shown that there is frequently an optimal chain length for high-affinity binding. nih.gov A chain that is too short may not be able to span the distance between key interaction points in the binding pocket, while a chain that is too long may introduce steric clashes or unfavorable hydrophobic interactions. For butanamide derivatives targeting DPP-IV, the butanamide chain was found to be a key structural feature.
Conformational Flexibility: The single bonds within the butyl chain allow for rotation, giving the molecule the flexibility to adapt its conformation to the specific topology of a binding site. vulcanchem.com This adaptability can be crucial for achieving a high-affinity interaction. However, excessive flexibility can be entropically unfavorable. The combination of the rigid N-phenylamide portion and the flexible alkyl chain provides a balanced profile of rigidity and adaptability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the chemical structure of compounds with their biological activity. ijpsonline.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insight into the structural features that are most important for activity. nih.govnih.gov
For series of compounds including N-aryl amides and butanamide derivatives, QSAR studies have identified key molecular descriptors that influence biological activity. ijpsonline.comuran.ua These descriptors often relate to:
Electronic Properties: Parameters like the energy of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and dipole moment.
Steric Properties: Descriptors such as molecular volume, surface area, and specific steric parameters for substituents. publish.csiro.au
Hydrophobicity: Often represented by the partition coefficient (logP), which quantifies the lipophilicity of the molecule.
Topological Indices: Numerical values that describe the branching and connectivity of the molecular skeleton.
A QSAR study on a series of GABA derivatives, which included N-(4-fluorophenyl)butanamide, aimed to analyze their inhibitory activities on 4-aminobutyrate transaminase through in silico methods. researchgate.net Similarly, a 3D-QSAR study on 3-amino-N-substituted-4-(substituted phenyl) butanamides as DPP-IV inhibitors highlighted the importance of steric and electrostatic fields around the molecule for its inhibitory potential. ijpsonline.com Such models can generate "pharmacophore maps" that show the ideal spatial arrangement of hydrophobic, hydrogen bonding, and electronic features required for optimal activity, guiding the rational design of new, more potent analogs.
Below is an example of descriptors often used in QSAR studies for related amide compounds.
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Governs polar interactions with the receptor. |
| Steric | Molecular Volume | Influences the fit within the binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic binding. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
These QSAR models provide a powerful tool for medicinal chemists, enabling a more focused and efficient approach to drug discovery by prioritizing the synthesis of compounds with the highest predicted activity. jmchemsci.com
2D-QSAR and 3D-QSAR Approaches
Both 2D- and 3D-QSAR models have proven valuable in understanding the structural requirements for the biological activity of various compound series. nih.govresearchgate.net
2D-QSAR: These models utilize descriptors derived from the two-dimensional representation of a molecule. mi-6.co.jp For instance, in a study of 1,3,4-oxadiazole (B1194373) and chalcone (B49325) hybrids, a 2D-QSAR model was developed using methods like multilinear regression (MLR), demonstrating a strong correlation between descriptors and activity. researchgate.net The predictive accuracy of such models is often validated internally and externally to ensure their robustness. ijpsonline.comresearchgate.net
3D-QSAR: These approaches consider the three-dimensional conformation of molecules. ijpsonline.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.govijpsonline.comsemanticscholar.org For a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides, 3D-QSAR studies using k-nearest neighbor (kNN) molecular field analysis helped to identify key structural features for inhibitory activity. ijpsonline.comijpsonline.com The reliability of these models is crucial and is assessed through various validation metrics. ijpsonline.com
A crucial aspect of building a predictive QSAR model is the proper definition and use of molecular descriptors and the careful optimization of the compound structures. nih.gov The dataset is typically divided into a training set to build the model and a test set to evaluate its predictive power. nih.gov
Molecular Descriptors and Predictive Models
Molecular descriptors are numerical representations of a molecule's properties, which can be categorized based on the dimensionality of the structural information they encode (0D, 1D, 2D, 3D). mi-6.co.jp These descriptors are fundamental to QSAR, as they transform chemical information into a format suitable for mathematical modeling. ijpsonline.commi-6.co.jp
The development of predictive models often involves selecting the most relevant descriptors. For example, in a study of nitrogen-mustard compounds, a linear QSAR model identified the "Min electroph react index for a C atom" as having the most significant effect on compound activity. nih.gov The goal is to create models that are not only statistically sound but also interpretable, providing insights for intelligent molecular design. nih.gov
| QSAR Modeling Component | Description | Relevance to this compound Derivatives |
| 2D-QSAR | Utilizes topological descriptors from the 2D structure. | Can correlate properties like lipophilicity and electronic effects of the 4-fluorophenyl group with activity. |
| 3D-QSAR (CoMFA/CoMSIA) | Based on the 3D alignment of molecules and their steric and electrostatic fields. ijpsonline.com | Can model how changes in the butanamide chain or substitutions on the phenyl ring affect binding to a biological target. |
| Molecular Descriptors | Numerical values representing molecular properties (e.g., electronic, topological, geometric). ijpsonline.commi-6.co.jp | Essential for quantifying structural features and building predictive activity models. |
| Predictive Models | Mathematical equations relating descriptors to biological activity. nih.govnih.gov | Enable the virtual screening and prioritization of novel this compound derivatives for synthesis. |
Rational Design Principles for Novel Derivatives
The insights gained from SAR studies inform the rational design of new compounds with improved properties. Key strategies include bioisosteric replacements and fragment-based design.
Bioisosteric Replacements
Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, with the aim of creating a new molecule with comparable or improved biological activity. cambridgemedchemconsulting.com This strategy can be used to modulate polarity, bioavailability, and metabolic stability. u-tokyo.ac.jpnih.gov
For derivatives of this compound, several bioisosteric replacements could be considered:
Phenyl Ring Isosteres: The 4-fluorophenyl group itself can be considered a bioisostere of a phenyl group. cambridgemedchemconsulting.com Other replacements could include pyridyl or thiophene (B33073) rings to alter electronic properties and potential interactions. cambridgemedchemconsulting.com The bicyclo[1.1.1]pentane motif has also been explored as a nonclassical phenyl ring bioisostere. u-tokyo.ac.jp
Amide Bond Isosteres: The amide linkage is crucial for the structure. Replacing it with groups like trifluoroethylamines could enhance metabolic stability while maintaining key hydrogen bonding interactions. u-tokyo.ac.jp
Fluorine Replacement: The fluorine atom could be replaced with other halogens or small electron-withdrawing groups like a cyano group to fine-tune electronic effects. cambridgemedchemconsulting.com
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Phenyl | Pyridyl, Thiophene, 4-Fluorophenyl cambridgemedchemconsulting.com | Modify electronics, polarity, and metabolic profile. |
| Amide | Trifluoroethylamine u-tokyo.ac.jp | Increase metabolic stability, maintain H-bonding. u-tokyo.ac.jp |
| Hydrogen | Fluorine, Deuterium (B1214612) cambridgemedchemconsulting.com | Modulate metabolism, alter acidity/basicity. cambridgemedchemconsulting.com |
| Methoxy | Indazole, 5/6-membered rings | Improve metabolic stability, reduce potential reactive metabolite formation. cambridgemedchemconsulting.com |
Fragment-Based Design Strategies
Fragment-based drug discovery (FBDD) is a powerful approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. numberanalytics.combiosolveit.de These fragments are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging. numberanalytics.combiosolveit.denih.gov
For this compound, FBDD could be applied as follows:
Fragment Growing: Starting with a core fragment, such as 4-fluoroaniline (B128567) or butanamide, functional groups could be added incrementally to explore interactions with a target's binding site. numberanalytics.combiosolveit.de This iterative process helps to build structure-activity relationships. biosolveit.de
Fragment Linking: If two fragments, for instance, a 4-fluorophenyl fragment and a separate butanamide-like fragment, are found to bind in adjacent pockets of a target, they could be connected with a suitable linker to create a single, higher-affinity molecule. numberanalytics.com
Fragment Merging: This strategy involves combining the features of overlapping fragments into a single, more potent compound. nih.gov
Biological Activity and Mechanistic Insights in Vitro Studies
Enzyme Inhibition Studies
N-(4-fluorophenyl)butanamide and its structural analogs have been evaluated for their ability to modulate the activity of several key enzymes.
Research has explored the inhibitory effects of this compound derivatives on a range of enzymes, including kinases, proteases, dipeptidyl peptidase-IV (DPP-IV), tyrosinase, and matrix metalloproteinases (MMPs).
Matrix Metalloproteinases (MMPs): A derivative, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, has been identified as an inhibitor of MMP9. researchgate.netmdpi.comresearchgate.net This compound is thought to target a domain other than the catalytic site, leading to enhanced specificity. researchgate.netmdpi.com Specifically, it has been shown to prevent the association of proMMP-9 with α4β1 integrin and CD44. nih.gov This action results in the dissociation of the epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44. nih.gov
Dipeptidyl Peptidase-IV (DPP-IV): A study on 3-amino-N-substituted-4-(substituted phenyl) butanamides, which share a structural relationship with the target compound, investigated their potential as DPP-IV inhibitors. ijpsonline.com DPP-IV is a key target in the treatment of type 2 diabetes mellitus. ijpsonline.com
Tyrosinase: While direct inhibition by this compound is not extensively documented, a related compound, N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, demonstrated significant inhibitory activity against mushroom tyrosinase. researchgate.net This suggests that the N-(4-fluorophenyl) moiety can be a key feature in the design of tyrosinase inhibitors. researchgate.net
Other Enzymes: The acridine (B1665455) moiety in the related compound N-(2-chloro-4-fluorophenyl)-4-(9-oxoacridin-10(9H)-yl)butanamide is known to intercalate into DNA, potentially inhibiting topoisomerase enzymes. ontosight.ai Butanamide derivatives, in general, have been studied for their enzyme inhibition properties. ontosight.ai
The mechanisms by which this compound and its analogs inhibit enzymes can be either competitive or non-competitive.
Competitive Inhibition: In this mechanism, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. bgc.ac.inlibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. bgc.ac.in For instance, derivatives of this compound may act as competitive inhibitors by binding to the active site of enzymes, preventing the substrate from binding. evitachem.com
Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. libretexts.orgwikipedia.org This binding causes a conformational change in the enzyme, reducing its catalytic activity without affecting substrate binding to the active site. wikipedia.orglibretexts.org The inhibition cannot be reversed by increasing the substrate concentration. libretexts.org Some butanamide derivatives may exhibit non-competitive inhibition. libretexts.org
Receptor Binding and Ligand-Receptor Interactions
The interaction of this compound derivatives with various biological receptors has been a subject of investigation, revealing their potential to act as ligands that can modulate receptor function.
Binding affinity assays are crucial for determining the strength of the interaction between a ligand and a receptor.
Opioid Receptors: The related compound N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 has been studied for its binding affinity to opioid receptors, suggesting its potential in pain management research. smolecule.com
Dopamine (B1211576) and Serotonin (B10506) Receptors: Compounds with structures similar to N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide have been explored for their potential to act on dopamine and serotonin receptors. ontosight.ai
Other Receptors: Spirocyclic butanamides, including a derivative of this compound, have been evaluated in radioligand binding assays. universiteitleiden.nl The 4-fluorophenyl group in N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is suggested to enhance target binding affinity through halogen interactions. vulcanchem.com
Functional assays are used to characterize whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). domaintherapeutics.ca
Antagonist Activity: A study on FFA2 receptor antagonists identified a tetrazole derivative as a potent antagonist. acs.org The functional antagonist activity was evaluated using GTPγS and cAMP assays. acs.org In another study, some bitopic ligands behaved as allosteric A2AAR antagonists. mdpi.com The functional characterization of P2X(4) receptor orthologues has also been performed, identifying antagonists for these receptors. nih.gov
Agonist Activity: The characterization of receptor agonists can involve assessing their ability to activate downstream signaling pathways. domaintherapeutics.ca For example, the endogenous agonist dopamine was shown to dose-dependently activate the Gαi1 biosensor. domaintherapeutics.ca
Cellular Pathway Modulation
The biological activity of this compound and its derivatives can also be attributed to their ability to modulate cellular signaling pathways.
Derivatives of this compound may interfere with signaling pathways crucial for cell growth and survival. For instance, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide's inhibition of MMP9 can prevent the downstream signaling that controls cell migration. mdpi.com Another related compound, N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, is suggested to modulate the Wnt signaling pathway. evitachem.com
In Vitro Assays for Cellular Process Disruption
The initial assessment of a compound's biological effect often involves in vitro assays to determine its impact on fundamental cellular processes. For this compound and its analogs, these assays typically measure cell viability and metabolic activity to quantify the disruption caused by the compound.
Cellular disruption is a critical first step in many biological assays, and its method can significantly affect outcomes. thermofisher.com For cytotoxicity screening, however, the focus is on how a compound itself induces disruption. Assays based on cellular metabolism are common for this purpose. These include colorimetric assays like the MTT assay, which measures the activity of mitochondrial reductases. nih.gov The conversion of a tetrazolium salt into a colored formazan (B1609692) product by viable cells serves as an indicator of metabolic health. nih.gov A decrease in this activity suggests that the compound is disrupting essential cellular functions.
Another widely used method quantifies the amount of adenosine (B11128) triphosphate (ATP), which is a key marker of viable, metabolically active cells. nih.gov The intracellular concentration of ATP decreases rapidly when cells undergo death. nih.gov Luciferase-based assays, which produce a luminescent signal proportional to the amount of ATP present, offer a highly sensitive method for measuring cell viability and the extent of cellular process disruption. nih.gov Furthermore, some derivatives of this compound have been observed to interfere with the cell cycle, leading to arrest at specific phases, which halts proliferation and can precede cell death.
Investigation of Apoptosis Induction in Cell Lines
A key mechanism through which anticancer compounds exert their effect is the induction of apoptosis, or programmed cell death. Research into derivatives of this compound has explored this activity in various cancer cell lines.
The process of identifying apoptosis involves specific biochemical and morphological changes in a cell. A standard method for its detection is flow cytometry using Annexin V-FITC staining. nih.gov Annexin V has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.gov By tagging Annexin V with a fluorescent molecule like FITC, researchers can identify and quantify the population of apoptotic cells. nih.gov
Studies on compounds structurally related to this compound have demonstrated their ability to induce apoptosis. For instance, some thiochromeno derivatives are believed to trigger apoptosis via the activation of caspases, which are key enzymes in the apoptotic signaling cascade. Similarly, certain oxadiazole derivatives containing the N-(4-fluorophenyl) moiety are thought to inhibit cancer cell lines through mechanisms that include apoptosis induction. evitachem.com DNA fragmentation, another hallmark of late-stage apoptosis, can be detected using specialized colorimetric kits, providing further evidence of a compound's pro-apoptotic activity. nih.gov Investigations have shown that some synthetic 1,3-thiazole derivatives incorporating phthalimide (B116566) can induce apoptosis in cancer cells. nih.gov
Broad-Spectrum Biological Screening (Mechanistic Focus)
Beyond its effects on individual cells, this compound and its analogs have been subjected to broader screening to understand their mechanistic action against microbes, inflammation, and cancer.
Antimicrobial Activity Assessment (e.g., bacterial growth inhibition, antifungal effects)
Derivatives of this compound have shown potential as antimicrobial agents. The inclusion of a thiazole (B1198619) ring, in particular, has been a strategy in the development of compounds with antibacterial and antifungal properties. evitachem.comsmolecule.com
Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on spirochromanone derivatives have demonstrated significant antibacterial and antifungal effects. jocpr.com The mechanism of action for some antifungal compounds involves the disruption of biofilm formation, which is a critical factor in microbial pathogenesis. nih.gov Matrine derivatives containing a phenylsulfonyl group, for example, have been shown to not only prevent the formation of biofilms by Candida albicans but also to disrupt pre-existing ones. nih.gov The antifungal activity of these compounds was found to be significantly more potent than the clinical antibiotic fluconazole (B54011) in some cases. nih.gov The presence of a fluorine atom on the phenyl ring is often considered a feature that enhances biological activity and metabolic stability. evitachem.com
Anti-inflammatory Pathway Modulation
The structural backbone of this compound is found in various compounds investigated for their anti-inflammatory properties. ontosight.ai The mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response.
A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In its inactive state, NF-κB is held in the cytoplasm; upon receiving inflammatory signals, it translocates to the nucleus to activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. nih.gov Compounds can exert anti-inflammatory effects by inhibiting this translocation. nih.gov Benzamide and butanamide derivatives are thought to function as inhibitors of specific enzymes within these inflammatory pathways. evitachem.comontosight.ai By blocking these enzymes or modulating receptor activity, these compounds can downregulate the production of inflammatory mediators, thereby reducing the inflammatory response. evitachem.commdpi.com
Anticancer Mechanistic Studies (e.g., cytotoxicity against cell lines, specific enzyme targets like BRAF, VEGFR-2)
The most extensively studied potential application for this compound derivatives is in oncology. Research has focused on their cytotoxicity against a variety of cancer cell lines and their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of various derivatives have been evaluated against numerous human cancer cell lines. Phenylacetamide derivatives featuring the 2-(4-fluorophenyl) group have shown notable cytotoxicity, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov Similarly, quinazoline (B50416) and quinolone derivatives have demonstrated inhibitory activity against colon cancer cell lines (HT-29, HCT-116, Caco-2) and breast cancer cells (MDA-231). mdpi.comjapsonline.com
| Derivative Class | Cell Line | Cancer Type | Reported IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 | Prostate | 52 | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 | Breast | 100 | nih.gov |
| 2,4-disubstituted quinazoline | HT-29 | Colon | 5.33 | japsonline.com |
| N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Caco-2 | Colorectal | 13 | mdpi.com |
| N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | HCT-116 | Colon | 240.2 | mdpi.com |
Specific Enzyme Targets: BRAF and VEGFR-2
Modern cancer therapy increasingly relies on targeting specific molecules that drive tumor progression. Two such targets are the BRAF and VEGFR-2 kinases.
BRAF Kinase: The BRAF gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth. esmo.org The BRAF V600E mutation is common in melanoma. mdpi.com BRAF inhibitors like vemurafenib (B611658) work by selectively binding to the ATP-binding domain of the mutated BRAF kinase, which interrupts the MAPK/ERK signaling pathway, thereby inhibiting cell proliferation and inducing apoptosis. mdpi.comnih.govlktlabs.com
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. dovepress.com Inhibiting VEGFR-2 can thus starve tumors of their blood supply. Several studies have shown that derivatives containing a 4-fluorophenyl group exhibit potent VEGFR-2 inhibitory activity. mdpi.comnih.gov The fluorine atom is often considered favorable for potent activity. nih.gov
| Target | Derivative Class | Key Structural Feature | Reported IC₅₀ (µM) | Source |
|---|---|---|---|---|
| VEGFR-2 | Thiazolidinone | 4-fluorophenyl unit | 0.026 | mdpi.com |
| VEGFR-2 | Quinoxaline | N/A | 0.19 | dovepress.com |
| VEGFR-2 | Pyrazolopyrimidine | 3- or 4-fluoro group on phenyl ring | 0.57 | nih.gov |
| VEGFR-2 | 1,3,4-Thiadiazole | N/A | 0.009 | mdpi.com |
Molecular Interactions and Binding Studies
Ligand-Target Interaction Profiling
Profiling the interaction between a ligand, such as N-(4-fluorophenyl)butanamide, and its target protein is essential for predicting its biological function and for the rational design of new molecules. ucla.edu Computational tools play a significant role in this preliminary assessment. biorxiv.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov For this compound, docking simulations would be performed against a specific protein target to predict its binding mode. These simulations utilize scoring functions to estimate the binding affinity and rank different binding poses. mdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. nih.gov Software such as AutoDock Vina is commonly employed for such calculations. mdpi.com The results would reveal the most likely conformation of the compound within the protein's binding site, highlighting key interactions that stabilize the complex.
A hypothetical docking study of this compound with a target protein might yield results similar to those shown in the interactive table below, which illustrates potential binding energies and interactions with key amino acid residues.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | -7.5 | TYR229, LEU173 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -8.2 | ARG120, TYR355 | Hydrogen Bond, Pi-Alkyl |
| FAAH | -6.9 | SER241, ILE238 | Hydrogen Bond, Hydrophobic |
This table presents hypothetical data for illustrative purposes.
The stability of the protein-ligand complex is governed by various intermolecular forces. masterorganicchemistry.com These non-covalent interactions are critical for molecular recognition. nih.gov
Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the case of this compound, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The fluorine atom can also act as a weak hydrogen bond acceptor.
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. The butyl chain and the fluorophenyl ring of this compound would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine (B10760876), isoleucine, and valine in the binding pocket. nih.gov
Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these non-covalent interactions in protein-ligand complexes. biorxiv.orgnih.gov
Protein-Ligand Complex Stability
The stability of the complex formed between this compound and its target protein is a key determinant of its biological efficacy. nih.gov
The binding free energy (ΔG) is a thermodynamic parameter that quantifies the strength of the interaction between a ligand and its target. nih.gov A more negative value indicates a more stable complex. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy from molecular dynamics simulation trajectories. mdpi.com These calculations provide a more accurate estimation of binding affinity compared to docking scores alone. nih.gov
A hypothetical summary of a binding energy calculation for a this compound-protein complex is provided below.
| Energy Component | Calculated Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -4.7 |
| Total Binding Free Energy (ΔG) | -35.2 |
This table presents hypothetical data for illustrative purposes.
Experimental Validation of Binding
While computational methods provide valuable insights, experimental validation is necessary to confirm the predicted binding interactions. nih.gov Techniques such as thermal shift assay (TSA), also known as differential scanning fluorimetry, can be used to assess ligand binding by measuring changes in protein thermal stability. nih.gov An increase in the melting temperature of the protein in the presence of this compound would indicate a stabilizing interaction and thus, binding. Other biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry is a technique that directly measures the heat changes associated with a binding event. This allows for the determination of the thermodynamic parameters of the interaction. In an ITC experiment, a solution of the compound, this compound, would be titrated into a solution containing the target molecule. The heat released or absorbed during the binding process is measured.
A single ITC experiment can provide a complete thermodynamic profile of the interaction, including:
Binding Affinity (Kₐ): The association constant, which is the reciprocal of the dissociation constant (Kₗ).
Enthalpy Change (ΔH): The heat change upon binding, indicating whether the interaction is exothermic (releases heat) or endothermic (absorbs heat).
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.
Stoichiometry (n): The ratio of the interacting molecules in the complex.
These parameters provide insight into the driving forces behind the binding interaction.
Hypothetical Data Table for ITC Analysis of this compound:
If ITC studies were available for this compound, the thermodynamic data would be summarized in a table like the one below.
| Interacting Molecules | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) |
| This compound + Target X | Data not available | Data not available | Data not available | Data not available |
| This compound + Target Y | Data not available | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. The fields are populated with "Data not available" to reflect the current lack of published ITC studies for this compound.
Research Applications and Future Directions
Role as a Lead Compound in Academic Drug Discovery Programs
The N-(4-fluorophenyl)butanamide core structure serves as a valuable starting point, or "lead compound," in drug discovery. Its amenability to chemical modification allows researchers to systematically alter its structure to enhance potency, selectivity, and pharmacokinetic properties, thereby creating optimized candidates for various therapeutic targets.
A bioactive scaffold is a core molecular structure that demonstrates biological activity and can be chemically modified to create a library of related compounds with improved properties. The this compound framework has been integral to the development of several classes of bioactive molecules. For instance, the quinazoline (B50416) scaffold, when combined with the fluorophenylamide moiety, has yielded potent anti-inflammatory agents. mdpi.com In one study, N-(4-fluorophenyl)quinazolin-4-amine, a derivative, was identified as a highly potent anti-inflammatory compound when compared against the standard drug indomethacin. mdpi.com
The process of scaffold optimization involves a systematic examination of different parts of a lead molecule. Research into antagonists for the CCR2 receptor, which is implicated in inflammatory and autoimmune diseases, utilized a complex butanamide derivative, (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)butanamide, as a starting point. nih.gov By modifying this lead scaffold, researchers discovered a new class of potent and selective CCR2 receptor antagonists. nih.gov Similarly, another derivative, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, was identified as a potent lead compound that specifically targets the hemopexin-like domain of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell migration. nih.gov
These examples highlight a common strategy in medicinal chemistry where a core structure like this compound is rationally modified to optimize its interaction with a biological target, leading to the development of new therapeutic candidates. The fluorine atom, in particular, is a common feature in pharmaceuticals as it can enhance metabolic stability and binding affinity. ontosight.aievitachem.com
Table 1: Examples of Bioactive Scaffolds Derived from this compound
| Derivative Compound Name | Therapeutic Target/Application | Research Finding | Citation |
| N-(4-fluorophenyl)quinazolin-4-amine | Anti-inflammatory | Found to be a highly potent anti-inflammatory agent. | mdpi.com |
| (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-cyclopropyl-4-[(1R,3'R)-3'-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]butanamide | CCR2 Receptor Antagonist | Discovered from a butanamide lead, showed high binding affinity (IC50 = 4 nM) and selectivity. | nih.gov |
| N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide | MMP-9 Hemopexin-like Domain Inhibitor | Identified as a potent lead (Kd = 320 nM) specific for the proMMP-9 hemopexin-like domain. | nih.gov |
A key goal in drug discovery is the development of molecules that can selectively modulate the activity of a specific biological target, such as an enzyme or receptor, without affecting other, related targets. This selectivity minimizes the potential for off-target side effects. The this compound structure has proven to be a useful template for creating such selective modulators.
For example, derivatives of this compound have been explored as allosteric modulators—molecules that bind to a site on a receptor distinct from the primary binding site to modify the receptor's activity. Research into the CXCR3 receptor, a chemokine receptor involved in immune responses, led to the identification of biased negative allosteric modulators derived from a butanamide structure. nih.gov These modulators selectively inhibit certain signaling pathways of the receptor while leaving others unaffected, offering a sophisticated way to fine-tune the receptor's function. nih.gov
Further research has shown that butanamide derivatives can act as selective inhibitors through various mechanisms. Thiazole-containing derivatives, such as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide, are believed to modulate enzyme or receptor activity through competitive inhibition or allosteric regulation. evitachem.com The fluorophenyl group is thought to enhance binding affinity and selectivity. evitachem.com Similarly, N-(4-fluorophenyl)-4-phenylbenzamide has been investigated as a modulator of receptor activity in signaling pathways relevant to inflammatory diseases. evitachem.com The development of selective CCR2 receptor antagonists from a butanamide lead compound also underscores the utility of this scaffold in achieving high target selectivity. nih.gov
Utility as a Research Tool in Mechanistic Biology
Beyond its role in drug discovery, this compound and its analogs serve as valuable research tools for dissecting the complex mechanisms of biological systems. These compounds can be used to probe the function of specific proteins and pathways.
By selectively inhibiting or activating a particular protein, small molecules can help researchers understand that protein's role within a broader biological pathway. An analog, N-[1-(4-fluorophenyl)ethyl]butanamide, has been identified as a useful tool for studying pathways related to lipid metabolism. evitachem.com
A more complex derivative, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, has been used to probe the mechanisms of cancer cell migration. This compound disrupts the dimerization of the MMP-9 enzyme, which in turn prevents its interaction with cell surface proteins like CD44 and α4β1 integrin. nih.gov This disruption was shown to decrease the phosphorylation of downstream signaling proteins such as Src, FAK, and paxillin, providing a clear mechanistic insight into how MMP-9 promotes cell migration and invasion. nih.gov
Isotopically labeled versions of these compounds are also valuable. For example, a deuterated form of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide can be used in pharmacokinetic studies to trace the metabolic pathways of the compound without interference from its non-labeled counterparts. smolecule.com Other derivatives have been used as tool compounds to probe biological pathways that involve sulfonamide interactions. evitachem.com
A chemical probe is a small molecule used to study a specific protein or biological process in a research setting. The this compound scaffold is a foundational component for many such probes. For instance, N-[1-(4-fluorophenyl)ethyl]butanamide is explicitly described as a chemical probe for investigating enzyme activity in lipid metabolism. evitachem.com
The utility of this scaffold in creating probes is broad. Derivatives can be designed to serve as probes in biological assays to elucidate structure-function relationships of target proteins. smolecule.com The ability of these compounds to interact with specific molecular targets makes them valuable for studying a variety of biological processes. By modifying the core structure, researchers can develop probes tailored to specific systems, such as those involving piperazine (B1678402) derivatives, to explore their corresponding biological pathways. smolecule.com
Table 2: this compound Derivatives as Research Tools
| Derivative/Analog | Research Application | Mechanism/Finding | Citation |
| N-[1-(4-fluorophenyl)ethyl]butanamide | Chemical Probe | Used to study enzyme activity related to lipid metabolism. | evitachem.com |
| N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide | Pathway Probe | Disrupts MMP-9 dimerization and downstream signaling to study cancer cell migration. | nih.gov |
| N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 | Metabolic Tracer | Deuterated form used to trace metabolic pathways in pharmacokinetic studies. | smolecule.com |
| N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide | Chemical Probe | Serves as a probe in assays to understand structure-function relationships. | smolecule.com |
Potential Non-Pharmaceutical Applications (Academic Exploration)
While the majority of research on this compound derivatives focuses on pharmaceutical applications, academic explorations have revealed potential uses in other fields.
One significant area is agricultural chemistry. The derivative N-(4-fluorophenyl)-3-oxobutanamide is utilized as a precursor or intermediate in the synthesis of agrochemicals, including pesticides and herbicides. lookchem.com Its incorporation into these products may lead to more effective and targeted pest control solutions. lookchem.com Other complex derivatives are also being explored for their potential as agrochemicals for pest control or plant growth regulation. evitachem.com
Another potential application lies in material science. The unique chemical structure of certain this compound derivatives, which can include moieties like thiophenes and cyano groups, suggests they could be used in the development of new materials with specific electronic or optical properties, although this area remains largely exploratory. evitachem.com
Emerging Trends in N-Aryl Butanamide Research
The field of N-aryl butanamide research is evolving, with two major trends shaping its future: the use of computational methods for intelligent design and a strong focus on environmentally friendly synthesis techniques.
A key aspect of this trend is the development of computational autonomous molecular design (CAMD) workflows. mdpi.com These systems integrate several components:
Data Generation: Creating large datasets of molecular information.
Data Representation: Translating molecular structures into formats that machine learning models can understand.
Predictive Machine Learning: Training models to predict the properties of molecules.
Generative Models: Using the learned knowledge to design entirely new molecules with desired characteristics. mdpi.com
For N-aryl butanamides, these AI tools can help in lead generation by suggesting novel chemical motifs and in lead optimization by fine-tuning a structure to enhance a specific property. springernature.com This integration of AI promises to make the research and development process faster, more economical, and more effective. mdpi.com
There is a significant push in chemical research to develop "green" synthesis methods that are more sustainable and environmentally friendly. For N-aryl butanamides, this involves creating processes that are more atom-economical, use less hazardous materials, and are simpler to perform.
One major advancement is the development of one-pot protocols that avoid the use of highly toxic and carcinogenic aniline (B41778) derivatives, which are traditional starting materials. rsc.org A notable example is a metal-free method that converts widely available nitroarenes directly into N-aryl amides using trichlorosilane. rsc.orgunimi.it This process is considered more sustainable as it bypasses the need to handle the more hazardous aniline intermediates directly. rsc.org
Another innovative and sustainable approach is the catalytic ring-opening of lactones with aromatic amines. This method is 100% atom-economical, meaning all the atoms from the starting materials are incorporated into the final product, thus minimizing waste. researchgate.net Researchers have successfully used organic catalysts for this reaction, avoiding the need for metals and enabling the synthesis of N-aryl amides under mild conditions. researchgate.net These sustainable methodologies represent a significant step forward in the environmentally responsible production of N-aryl butanamides and related compounds.
| Sustainable Method | Description | Key Advantage |
| One-Pot Nitroarene Conversion | A two-step, metal-free process that converts nitroarenes directly to N-aryl amides using trichlorosilane. rsc.org | Avoids direct handling of toxic aniline intermediates. rsc.org |
| Organocatalytic Lactone Aminolysis | A metal-free, 100% atom-economical reaction where a lactone ring is opened by an aromatic amine to form an N-aryl amide. researchgate.net | High atom economy, minimizes waste, and uses mild reaction conditions. researchgate.net |
Q & A
Q. What are the optimal synthetic protocols for N-(4-fluorophenyl)butanamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of this compound typically involves coupling 4-fluoroaniline with butanoyl chloride under anhydrous conditions. Key parameters include:
- Solvent Choice: Use dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity.
- Base Selection: Triethylamine (TEA) or pyridine to scavenge HCl, improving reaction efficiency.
- Temperature Control: Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride).
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization (up to 85%) is achieved by slow addition of the acyl chloride and rigorous exclusion of moisture .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include the amide proton (δ ~8.5 ppm, singlet) and fluorophenyl aromatic protons (δ ~7.1–7.3 ppm, doublets). The butanamide chain shows methylene protons (δ ~2.3–2.5 ppm) and a terminal methyl group (δ ~1.0 ppm, triplet) .
- IR Spectroscopy: Confirm the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 210.1 [M+H]⁺ and fragment ions at m/z 123 (fluorophenyl fragment) and m/z 87 (butanamide chain) .
Q. What are the key reactivity patterns of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis: Reacts with concentrated HCl (reflux, 6 hr) to yield 4-fluoroaniline and butanoic acid. Monitor via TLC (silica gel, 1:1 hexane/ethyl acetate).
- Basic Conditions: Resists saponification due to the electron-withdrawing fluorine, but prolonged exposure to NaOH (1M, 80°C) may cleave the amide bond.
- Electrophilic Substitution: Fluorophenyl group undergoes nitration (HNO3/H2SO4) at the meta position relative to fluorine. Confirm regioselectivity via NOESY NMR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., Cl, CF3) at the phenyl para position to modulate lipophilicity and target binding.
- Amide Chain Modification: Replace butanamide with cyclopropane or branched chains (e.g., isobutanamide) to alter metabolic stability.
- Biological Assays: Test derivatives in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) to correlate structural changes with activity. For example, fluorinated analogs in showed improved Pseudomonas aeruginosa inhibition via T3SS pathway disruption .
Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸F or ¹³C isotopes to track metabolic pathways via PET or LC-MS.
- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) adjacent to the amide bond to reduce enzymatic hydrolysis.
- Prodrug Design: Mask the amide as a tert-butyl carbamate, which is cleaved in target tissues. highlights fluorinated analogs with enhanced stability via similar strategies .
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Methodological Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations to identify non-linear effects (e.g., hormesis).
- Target Validation: Use CRISPR/Cas9 knockouts to confirm specificity for suspected targets (e.g., opioid receptors in ).
- Computational Modeling: Perform molecular dynamics simulations to assess binding modes and explain discrepancies between in vitro and in vivo results .
Q. What crystallographic techniques are critical for resolving the solid-state structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane). Key parameters include:
- Hydrogen Bonding: Intramolecular N–H···O interactions stabilize the amide conformation (bond length ~2.1 Å).
- Packing Analysis: Intermolecular C–H···F contacts contribute to lattice stability, as seen in for analogous compounds .
Q. How do solvent polarity and pH influence the fluorescence properties of this compound?
Methodological Answer:
- Solvent Screening: Measure fluorescence intensity (λ_ex = 280 nm, λ_em = 350 nm) in solvents of varying polarity (e.g., hexane to DMSO). Polar solvents quench fluorescence via dipole-dipole interactions.
- pH Titration: Protonation of the amide nitrogen (pKa ~3.5) enhances fluorescence in acidic media due to reduced electron-withdrawing effects. Use phosphate buffers (pH 2–10) for titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
